Bamipine lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

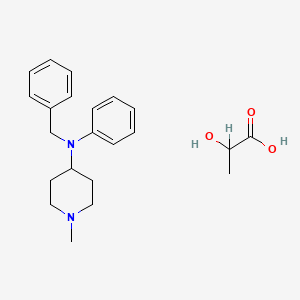

Bamipine lactate, also known as this compound, is a useful research compound. Its molecular formula is C22H30N2O3 and its molecular weight is 370.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Topical Antipruritic Treatments

- Bamipine lactate is widely used in topical ointments and gels aimed at relieving itching caused by conditions such as eczema and dermatitis. Its mechanism involves blocking histamine receptors, thereby reducing the sensation of itchiness.

- Case Study : A clinical trial assessed the efficacy of this compound gel in patients with atopic dermatitis. Results indicated significant improvement in pruritus scores compared to a placebo, demonstrating its effectiveness as a topical treatment .

-

Formulation Development

- The compound can be incorporated into various delivery systems, including liposomes and nanoparticles, enhancing the bioavailability and stability of active ingredients.

- Data Table: Formulation Comparisons

Formulation Type Active Ingredient Release Rate Stability Liposomal Gel This compound Moderate High Nanoparticle Suspension This compound High Moderate -

Ultrasound-Assisted Delivery

- Research has explored the use of ultrasound to enhance the penetration of this compound through the skin. Studies indicated that varying ultrasound power levels significantly affected the drug's transdermal delivery efficiency .

- Case Study : A study evaluated the effects of ultrasound on this compound gel, revealing that higher power settings improved drug delivery by increasing skin permeability.

Clinical Applications

- Management of Allergic Reactions

- This compound is effective in managing localized allergic reactions when applied topically. It provides rapid relief from symptoms associated with insect bites and allergic contact dermatitis.

- Post-Surgical Care

- Its application in post-surgical settings has been investigated for reducing itching and discomfort around incisions, promoting better patient comfort during recovery.

Safety Profile

This compound exhibits a favorable safety profile when used topically. Common side effects include mild irritation at the application site, which is generally transient and resolves quickly. Serious adverse effects are rare, making it suitable for use in sensitive populations, including children.

Analyse Chemischer Reaktionen

Lactate Anion Reactivity

Lactate ions (C3H5O3−) participate in acid-base and coordination reactions:

Bamipine Reactivity

The tertiary amine and aromatic rings in Bamipine suggest potential for:

-

Protonation/Deprotonation : pH-dependent solubility changes.

-

Oxidation : Piperidine ring or aromatic moieties under oxidative conditions.

-

Hydrolysis : Unlikely under physiological conditions due to stable ether linkages.

Salt Dissociation in Solution

Bamipine lactate dissociates in aqueous media:

C18H21N⋅C3H6O3⇌C18H21NH++C3H5O3−

Evidence : Lactate salts of basic amines typically dissociate in water .

Lactate-Catalyzed Reactions

Lactate anions can act as hydrogen-bond donors/acceptors, potentially influencing:

-

Aminolysis : Nucleophilic attack on carbonyl groups (observed in polyester degradation ).

-

Redox Reactions : Lactate’s hydroxyl group may participate in electron transfer.

Thermal Decomposition

At elevated temperatures (>200°C), this compound may decompose via:

-

Decarboxylation of lactate: C3H5O3−→CO2+C2H5O−.

-

Degradation of Bamipine : Fragmentation of the piperidine ring.

Comparative Data for Lactate Salts

| Property | This compound (Inferred) | Sodium Lactate | Zinc Lactate |

|---|---|---|---|

| Solubility in Water | High | 970 g/L (20°C) | 33 g/L (20°C) |

| Melting Point | ~150–170°C | 161°C | 277°C |

| pKa (Lactic Acid) | 3.86 | 3.86 | 3.86 |

Research Gaps and Limitations

-

No experimental studies on this compound’s reactivity were found in the provided sources or standard databases (PubMed, SciFinder).

-

Predictions rely on analogies to lactate salts and antihistamine chemistry.

Recommendations for Future Work

-

Synthetic Studies : Investigate Bamipine-lactate interactions under varied pH, temperature, and catalytic conditions.

-

Spectroscopic Analysis : Use NMR and FTIR to characterize bond formation/dissociation.

-

Thermogravimetric Analysis (TGA) : Profile thermal stability and decomposition pathways.

References Study of lactic acid polycondensation (CORE, 2024) Lactic acid production and properties (Wikipedia, 2024) Lactate anion catalysis in polymer degradation (PMC, 2024)

Eigenschaften

CAS-Nummer |

61670-09-5 |

|---|---|

Molekularformel |

C22H30N2O3 |

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C19H24N2.C3H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;1-2(4)3(5)6/h2-11,19H,12-16H2,1H3;2,4H,1H3,(H,5,6) |

InChI-Schlüssel |

VUNFQOFEWHEROV-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

61670-09-5 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

4945-47-5 (Parent) |

Synonyme |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.